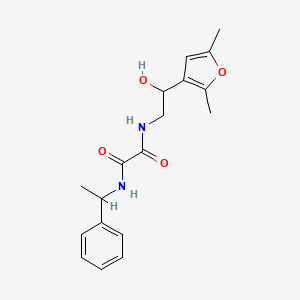

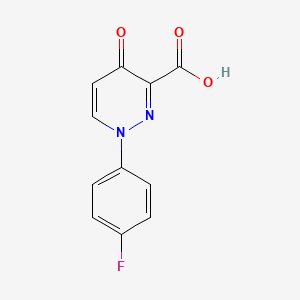

![molecular formula C24H28N4O2S B2540976 5-{[4-(叔丁基)苄基]硫代}-2-乙基-8,9-二甲氧基[1,2,4]三唑并[1,5-c]喹唑啉 CAS No. 860610-87-3](/img/structure/B2540976.png)

5-{[4-(叔丁基)苄基]硫代}-2-乙基-8,9-二甲氧基[1,2,4]三唑并[1,5-c]喹唑啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of triazoloquinazoline derivatives involves the use of building blocks such as dimethyl-n-cyanoimidodithiocarbonate and 2-hydrazinobenzoic acid, as mentioned in the first paper . Another approach for synthesizing [1,2,4]triazolo[1,5-c]quinazoline derivatives is the reaction of 3-amino-2-methylquinazolin-4-(3H)-one with aromatic nitriles in the presence of potassium tert-butoxide under reflux conditions . These methods provide a pathway to a variety of derivatives, which could potentially include the compound of interest.

Molecular Structure Analysis

The molecular structure of triazoloquinazoline derivatives is confirmed using spectroscopic methods such as infrared (IR) spectroscopy, proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and elemental analysis . These techniques ensure the correct identification of the synthesized compounds, including the presence of functional groups and the overall molecular framework.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazoloquinazoline derivatives are crucial for obtaining the desired compounds with potential antibacterial properties. The reaction conditions, such as the use of potassium tert-butoxide and reflux, are optimized to facilitate the formation of the triazoloquinazoline core . The transformation of the lactam moiety in these compounds allows for the generation of a variety of derivatives, which could be further modified to enhance their biological activity .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "5-{[4-(Tert-butyl)benzyl]sulfanyl}-2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline" are not detailed in the provided papers, the general properties of triazoloquinazoline derivatives can be inferred. These compounds are typically characterized by their melting points, solubility, and stability, which are important for their practical application as antibacterial agents. The antibacterial activity is assessed using the zone inhibition method against various bacterial strains, indicating the potential efficacy of these compounds in medical applications .

科学研究应用

新型衍生物合成

由于[1,2,4]三唑并[1,5-c]喹唑啉衍生物具有良好的药理特性,研究人员一直致力于合成各种此类衍生物。例如,作为抗菌剂的新型[1,2,4]三唑并[1,5‐c]喹唑啉衍生物的合成和评估涉及一系列2-芳基-5-甲基-[1,2,4]三唑并[1,5-c]喹唑啉衍生物的合成。这些化合物针对几种细菌菌株进行了抗菌活性评估,展示了它们在抗菌药物开发中的潜力(Zeydi et al., 2017)。

抗菌活性

一些衍生物已合成具有特定功能,以探索其抗菌活性。例如,对带有苯磺酰胺部分的新型吡唑啉和吡唑衍生物进行了合成。这些化合物针对革兰氏阴性菌和革兰氏阳性菌以及酵母样真菌进行了抗菌活性评估,表明它们具有作为抗菌剂的潜力(Hassan, 2013)。

抗癌活性

对苯并喹唑啉酮的氨基和硫代衍生物的合成研究揭示了其潜在的抗癌活性。例如,某些合成的化合物在针对癌细胞系的细胞毒性筛选时表现出显着的抗癌活性,突出了这些衍生物在新型抗癌疗法开发中的作用(Nowak et al., 2015)。

杀幼虫和抗菌活性

制备了新型三嗪酮衍生物,并评估了它们对某些细菌和真菌病原体的生长抑制特性。还筛选了这些衍生物的蚊子幼虫杀灭活性,表明它们在抗菌和杀幼虫应用中都具有多功能性(Kumara et al., 2015)。

化学转化和结构表征

已经探索了三唑并喹唑啉骨架内特定部分的化学转化,以获得各种衍生物,展示了该化合物在化学合成中的多功能性。这些研究包括详细的结构表征,提供了对其化学性质和在各种生物活动中的潜在应用的见解(Al-Salahi & Geffken, 2011)。

属性

IUPAC Name |

5-[(4-tert-butylphenyl)methylsulfanyl]-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O2S/c1-7-21-26-22-17-12-19(29-5)20(30-6)13-18(17)25-23(28(22)27-21)31-14-15-8-10-16(11-9-15)24(2,3)4/h8-13H,7,14H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGCPOAPSQGVYTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC=C(C=C4)C(C)(C)C)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

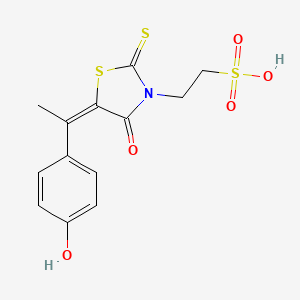

![3-[2-(Propan-2-yloxymethyl)morpholin-4-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2540893.png)

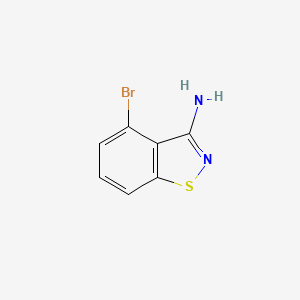

![(E)-N-[1-[2-(diethylamino)ethyl]pyrazol-4-yl]-2-phenylethenesulfonamide](/img/structure/B2540895.png)

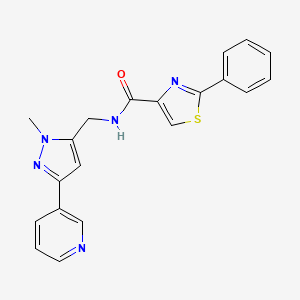

![3-cinnamyl-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2540898.png)

![2-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2540903.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2540915.png)